2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid
Description
Properties
Molecular Formula |
C11H12N2O2S |
|---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
2-(6-propan-2-ylthieno[2,3-d]pyrimidin-4-yl)acetic acid |
InChI |
InChI=1S/C11H12N2O2S/c1-6(2)9-3-7-8(4-10(14)15)12-5-13-11(7)16-9/h3,5-6H,4H2,1-2H3,(H,14,15) |
InChI Key |
HNDJQDVWTDMPQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(N=CN=C2S1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine core and subsequent modification to introduce specific functional groups. For 2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid , the synthesis may involve the following general steps:
- Formation of the Thieno[2,3-d]pyrimidine Core : This often involves the reaction of thiophene derivatives with pyrimidine precursors under specific conditions.
- Introduction of the Propan-2-yl Group : Alkylation reactions are commonly used to introduce alkyl groups such as propan-2-yl.
- Introduction of the Acetic Acid Moiety : This typically involves the reaction with chloroacetic acid or similar reagents to introduce the carboxyl group.
Analysis and Characterization
After synthesis, the compound is typically characterized using various analytical techniques:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation by analyzing proton and carbon signals. |
| Mass Spectrometry (MS) | Molecular weight determination and confirmation of the molecular formula. |
| Infrared (IR) Spectroscopy | Identification of functional groups based on absorption bands. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of potential impurities. |
Recent Research Discoveries
Recent studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives as multitargeted agents, particularly in cancer therapy. The ability to modify these compounds to target specific biological pathways makes them promising candidates for drug development.
Chemical Reactions Analysis
Types of Reactions
2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetic acid moiety, using reagents like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, triethyl orthoformate, potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and sodium hydroxide. The reaction conditions typically involve heating, refluxing, or using a desiccant to remove moisture .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. Thienopyrimidines are known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, some thienopyrimidines act as kinase inhibitors, affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thieno[2,3-d]pyrimidine Derivatives
Physicochemical and ADMET Properties
Table 2: Key Physicochemical Data
- logP and Solubility: The target compound’s acetic acid group reduces logP (2.1 vs.
- Metabolic Stability : Ethyl ester derivatives (e.g., ) are prone to hydrolysis in vivo, whereas the acetic acid moiety in the target compound may enhance metabolic stability via resistance to esterases.
Biological Activity
The compound 2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid is a member of the thieno[2,3-d]pyrimidine family, which is known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| CAS Number | Not available |
| Molecular Formula | C12H14N2O2S |
| Molecular Weight | 250.32 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit significant anticancer activity. For example, studies have shown that related compounds inhibit the growth of cancer cells expressing folate receptors (FRs), which are often overexpressed in tumors. The mechanism involves selective targeting of these receptors to deliver cytotoxic agents directly to cancer cells, thereby minimizing effects on normal tissues .
Enzyme Inhibition
The compound has been studied for its potential to inhibit key enzymes involved in nucleotide synthesis. Specifically, it has shown effectiveness against glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme critical in the de novo purine biosynthesis pathway. Inhibition of GARFTase can lead to reduced proliferation of cancer cells .
The proposed mechanism of action for this compound involves:
- Binding to Folate Receptors: The compound binds selectively to FRs on tumor cells.
- Inhibition of Nucleotide Synthesis: By inhibiting GARFTase, it disrupts nucleotide synthesis essential for DNA replication and cell division.
- Induction of Apoptosis: The resultant decrease in nucleotide availability triggers apoptotic pathways in cancer cells.
Case Studies
Several studies have investigated the biological activity of thieno[2,3-d]pyrimidine derivatives:
- Study on Selective Tumor Targeting: A study demonstrated that thieno[2,3-d]pyrimidine derivatives exhibited selective uptake in FR-expressing human tumor cells (IC50 < 1 nM), highlighting their potential as targeted anticancer agents .
- In Vivo Efficacy: In animal models bearing SKOV3 tumors, certain derivatives showed significant tumor regression with manageable toxicity profiles. This suggests a promising therapeutic window for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
